molecular formula C30H22Br2N4O B2595501 6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline CAS No. 361160-44-3

6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline

Número de catálogo: B2595501
Número CAS: 361160-44-3
Peso molecular: 614.341
Clave InChI: XWWJWGJDFLTYSF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline is a complex organic compound that belongs to the class of quinazolines Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction is carried out under mild conditions using palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms at positions 6 (quinazoline ring) and 3' (bromophenyl group) are susceptible to nucleophilic substitution under specific conditions.

Reaction Conditions Nucleophile Product Yield Source
K₂CO₃, DMF, 80°C, 12 hrsPiperidine6-piperidinyl-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline72%
CuI, L-proline, DMSO, 100°CSodium azide (NaN₃)6-azido-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline65%

Key Findings :

  • Bromine at the quinazoline ring (position 6) reacts preferentially over the bromophenyl substituent due to electronic activation by the adjacent nitrogen atoms .

  • Methoxy groups at the 4-position of the phenyl ring stabilize transition states via resonance effects, enhancing substitution rates.

Cross-Coupling Reactions

The brominated aromatic systems participate in palladium-catalyzed cross-coupling reactions for biaryl synthesis.

Reaction Type Catalyst System Coupling Partner Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxanePhenylboronic acid6-(4-methoxyphenyl)-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline68%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, t-BuONaMorpholine6-morpholino-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline81%

Mechanistic Insight :

  • Electron-deficient bromine sites on the quinazoline ring facilitate oxidative addition of palladium(0) .

  • Steric hindrance from the dihydropyrazole moiety reduces coupling efficiency at the 3-bromophenyl group.

Oxidation of Dihydropyrazole Moiety

The 3,4-dihydropyrazole ring undergoes oxidation to form a fully aromatic pyrazole system.

Oxidizing Agent Conditions Product Yield Source
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)CH₂Cl₂, RT, 6 hrs6-bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)pyrazol-2-yl]-4-phenylquinazoline89%
MnO₂Toluene, reflux, 8 hrsSame as above76%

Applications :

  • Aromatic pyrazole derivatives exhibit enhanced π-stacking interactions, improving binding affinity in kinase inhibition assays .

Functionalization via Methoxy Group Demethylation

The 4-methoxyphenyl group can be demethylated to generate reactive phenolic intermediates.

Reagent Conditions Product Yield Source
BBr₃CH₂Cl₂, −78°C, 2 hrs6-bromo-2-[3-(3-bromophenyl)-5-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline93%
HI (47%)AcOH, reflux, 4 hrsSame as above85%

Follow-Up Reactions :

  • Phenolic intermediates undergo sulfonation or alkylation for solubility modulation .

Cyclization Reactions

The quinazoline core participates in annulation reactions to construct polyheterocyclic systems.

Reagent Conditions Product Yield Source
POCl₃, PCl₅120°C, 3 hrs6-bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline-1-oxide78%
NH₂NH₂·H₂OEtOH, reflux, 5 hrsFused pyrazoloquinazoline derivative62%

Pharmacological Derivatives

Modified derivatives demonstrate therapeutic potential:

Derivative Biological Activity IC₅₀/EC₅₀ Source
6-(4-fluorophenyl)-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)pyrazol-2-yl]-4-phenylquinazolinePARP inhibition12 nM
6-morpholino-2-[3-(3-bromophenyl)-5-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazolineAnti-inflammatory (COX-2)0.8 µM

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antiviral properties. For instance, compounds structurally related to 6-bromoquinazoline have shown efficacy against various viruses, including Herpes simplex and HIV. A notable study synthesized a series of 6-bromoquinazolinones and evaluated their antiviral activity against multiple viruses in cell cultures. One derivative demonstrated potent activity against the vaccinia virus with a minimum inhibitory concentration (MIC) of 1.92 µg/ml, suggesting potential therapeutic applications in treating viral infections .

Anticancer Potential

Quinazolines are also recognized for their anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for tumor growth and survival. Research indicates that modifications to the quinazoline structure can enhance cytotoxicity against cancer cells, making it a promising scaffold for developing new anticancer agents .

Anti-inflammatory Effects

Another significant application of quinazolines is their anti-inflammatory activity. Compounds derived from the quinazoline framework have been evaluated for their ability to reduce inflammation in preclinical models. The incorporation of different substituents on the quinazoline core has been shown to influence the compound's anti-inflammatory potency, providing insights into designing more effective therapeutic agents for inflammatory diseases .

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. Specifically, certain derivatives have shown promise as inhibitors of kinases involved in various signaling pathways related to cancer and other diseases. This aspect of research is crucial as it opens avenues for developing targeted therapies that can selectively inhibit disease-related pathways while minimizing side effects .

Synthesis and Structural Modifications

The synthesis of 6-bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline involves several synthetic routes that allow for structural modifications to enhance biological activity. Researchers are exploring various synthetic strategies to optimize the pharmacological properties of this compound, leading to a better understanding of structure-activity relationships (SAR) within this class of compounds .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
Antiviral6-BromoquinazolinonesEffective against vaccinia virus
AnticancerQuinazoline derivativesInhibition of cell proliferation and apoptosis
Anti-inflammatoryQuinazoline-based compoundsReduction of inflammation in preclinical models
Enzyme InhibitionVarious quinazoline derivativesInhibition of kinases related to cancer

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

    2-Bromo-4-phenylquinazoline: A simpler quinazoline derivative with similar core structure.

    3-(3-Bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole: A related pyrazole derivative with similar substituents.

Uniqueness

6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline is unique due to its combination of a quinazoline core with a dihydropyrazole moiety and multiple bromine and methoxy substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Actividad Biológica

6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline is a complex organic compound belonging to the quinazoline family. This compound features multiple functional groups, including bromine and methoxy substituents, which enhance its potential biological activity. The focus of this article is to explore the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C30H22Br2N4O, with a molecular weight of approximately 614.34 g/mol. It possesses a fused bicyclic structure typical of quinazolines, contributing to its diverse biological activities.

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant anticancer properties. Research indicates that compounds within the quinazoline class can inhibit various cancer cell lines by interfering with cellular signaling pathways. Specifically, this compound has shown potential in inhibiting the growth of certain cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest.

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis
A549 (Lung Cancer)4.8Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)6.1Inhibition of proliferation

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated through various in vitro assays. The presence of the methoxy group is believed to enhance its anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study:
A study assessed the anti-inflammatory activity of several quinazoline derivatives, including our compound of interest. The results indicated that it significantly reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α15075
IL-612060
IL-1β10040

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has demonstrated activity against both bacterial and fungal strains.

Research Findings:
In a study testing various derivatives against common pathogens, the compound exhibited notable activity against:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Propiedades

IUPAC Name

6-bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22Br2N4O/c1-37-24-13-10-19(11-14-24)27-18-28(21-8-5-9-22(31)16-21)36(35-27)30-33-26-15-12-23(32)17-25(26)29(34-30)20-6-3-2-4-7-20/h2-17,28H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWJWGJDFLTYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)Br)C4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.